Rebaudioside F

Übersicht

Beschreibung

Rebaudioside F ist ein Diterpenoid-Glykosid, das aus den Blättern der Pflanze Stevia rebaudiana isoliert wird. Es ist eines der vielen Steviol-Glykoside, die zur Süße der Stevia-Blätter beitragen. This compound ist bekannt für seine hohe Süßintensität, die deutlich höher ist als die von Saccharose. Es wird als natürlicher, kalorienarmer Süßstoff in verschiedenen Lebensmittel- und Getränkeabschluss .

Wissenschaftliche Forschungsanwendungen

Rebaudioside F hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und die Synthese von Glykosiden verwendet.

Biologie: this compound wird auf seine potenziellen Auswirkungen auf Stoffwechselwege und seine Rolle als natürlicher Süßstoff untersucht.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen Vorteile bei der Behandlung von Diabetes und Fettleibigkeit aufgrund seines kalorienarmen Gehalts zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Geschmacksrezeptoren auf der Zunge aus. Es bindet an den süßen Geschmacksrezeptor, einen G-Protein-gekoppelten Rezeptor, der einen Signaltransduktionsweg auslöst, der zur Wahrnehmung von Süße führt. Zu den beteiligten molekularen Zielstrukturen gehören die T1R2- und T1R3-Untereinheiten des süßen Geschmacksrezeptors .

Wirkmechanismus

Target of Action

Rebaudioside F, like other steviol glycosides, primarily targets the human taste receptors, contributing to its sweetening proficiency . It’s also suggested that it may interact with other cellular targets due to its potential medicinal activities .

Mode of Action

It’s known that steviol glycosides interact with the taste receptors on the tongue to produce a sweet sensation

Biochemical Pathways

This compound is part of the steviol glycosides biosynthetic pathway . The biosynthetic pathways leading to the formation of various steviol glycosides are complex and still under investigation .

Pharmacokinetics

Studies on related compounds like rebaudioside a suggest that steviol glycosides are readily absorbed after oral administration and metabolized to steviol and steviol glucuronide

Result of Action

The primary result of this compound’s action is its sweetening effect, which is superior to that of sucrose and is noncaloric, noncariogenic, and nonfermentative . The potential medicinal activities of steviol glycosides, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity, deserve special attention .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of related compounds like Rebaudioside D can be improved by creating different polymorphs

Zukünftige Richtungen

Steviol glycosides, including Rebaudioside F, exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

Biochemische Analyse

Cellular Effects

It is known that steviol glycosides, including Rebaudioside F, can stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells . This suggests that this compound may have an impact on cell signaling pathways and cellular metabolism.

Metabolic Pathways

It is known that steviol glycosides are involved in various metabolic pathways

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Rebaudioside F beinhaltet die Glykosylierung von Steviol, einem Diterpenoid-Aglykon. Der Prozess umfasst typischerweise die schrittweise Addition von Glucose-Einheiten zum Steviol-Grundgerüst. Die Glykosylierungsreaktionen werden oft durch Glykosyltransferase-Enzyme katalysiert, die den Transfer von Glucose von einem Donormolekül zum Steviol-Aglykon ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in erster Linie die Extraktion und Reinigung aus Stevia rebaudiana-Blättern. Die Blätter werden zunächst getrocknet und dann einer Wasser- oder Alkoholextraktion unterzogen, um einen Rohextrakt zu erhalten, der verschiedene Steviol-Glykoside enthält. Dieser Extrakt wird dann unter Verwendung von Techniken wie Kristallisation, Chromatographie und Filtration gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rebaudioside F unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der Glucose-Einheiten auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Essigsäureanhydrid und Pyridin.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche Süßprofile und Stabilitätseigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Rebaudioside F wird mit anderen Steviol-Glykosiden wie Rebaudioside A, Rebaudioside C und Steviosid verglichen. Während alle diese Verbindungen ein ähnliches Steviol-Grundgerüst aufweisen, unterscheiden sie sich in der Anzahl und Art der daran gebundenen Zuckermoleküle. This compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das zu seinem einzigartigen Süßprofil und seinen Stabilitätseigenschaften beiträgt .

Ähnliche Verbindungen:

- Rebaudioside A

- Rebaudioside C

- Steviosid

- Dulcoside A

Eigenschaften

IUPAC Name |

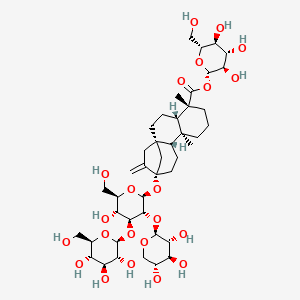

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLAUKAHEAUVFE-AVBZULRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019862 | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438045-89-7 | |

| Record name | Rebaudioside F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Rebaudioside F and where is it found?

A: this compound is a naturally occurring diterpene glycoside primarily found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a group of compounds known as steviol glycosides, which are recognized for their sweet taste. [, ]

Q2: What is the chemical structure of this compound?

A: this compound consists of an aglycone moiety, ent-kaur-16-en-19-oic acid, linked to several sugar residues. The specific arrangement of these sugar units is elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, ] Its molecular formula is C44H70O23. [, ]

Q3: How is this compound typically isolated and purified from Stevia rebaudiana?

A: this compound can be isolated from Stevia rebaudiana extracts using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). [, ] Purification often involves multiple steps, including crystallization using a solvent/antisolvent system to achieve high purity. []

Q4: What are the primary analytical methods used to characterize and quantify this compound?

A4: this compound is commonly characterized and quantified using a combination of techniques:

- NMR Spectroscopy: Provides detailed structural information, including the configuration of sugar moieties. [, ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in identification. [, ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique used for both separation and quantification of this compound in complex mixtures. [, ]

Q5: How does the structure of this compound compare to other steviol glycosides?

A: While all steviol glycosides share the same aglycone core, they differ in the type, number, and linkage positions of sugar residues attached to this core. [, ] These structural variations contribute to differences in sweetness intensity and other physicochemical properties among steviol glycosides. []

Q6: What is the impact of temperature and pH on the HPLC analysis of this compound?

A: Research indicates that both temperature and pH significantly influence the separation of steviol glycosides, including this compound, during HPLC analysis. [, ] Optimal separation has been observed at specific temperature and pH ranges, highlighting the importance of controlled conditions for accurate analysis. [, ]

Q7: Has the essential oil of Stevia rebaudiana been investigated for its potential to contain this compound?

A: Studies utilizing various drying methods and extraction solvents have explored the composition of essential oil from Stevia rebaudiana. [] Results suggest that while this compound is detectable in these essential oil extracts, its concentration appears to be lower compared to other steviol glycosides, such as stevioside and rebaudioside A. []

Q8: Are there any studies on the stability of this compound under different conditions?

A: While specific stability studies focused on this compound are limited within the provided research, it's important to note that steviol glycosides, in general, are known for their stability across a range of pH and temperature conditions. [] Further research is needed to fully elucidate the stability profile of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)

![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)